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Compound of Interest

Compound Name: Dihydro FF-MAS

Cat. No.: B131877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), with the chemical name

4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell (K-

R) pathway of cholesterol biosynthesis.[1][2] As a derivative of 24,25-dihydrolanosterol, this

sterol plays a significant role in biological processes, most notably in triggering the initiation of

meiosis in cultured mouse oocytes.[1][2] Given its involvement in fundamental cellular

processes, accurate and sensitive quantification of Dihydro FF-MAS in various biological

matrices is essential for advancing research in reproductive biology, sterol metabolism, and

drug development.

These application notes provide a comprehensive guide to the analysis of Dihydro FF-MAS
using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and

specific analytical technique. The protocols outlined below cover sample preparation,

chromatographic separation, mass spectrometric detection, and data analysis, and are

designed to be adaptable to various research needs.

Chemical Properties of Dihydro FF-MAS and its Deuterated Internal Standard:
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Compound Chemical Formula
Molecular Weight (
g/mol )

CAS Number

Dihydro FF-MAS C₂₉H₄₈O 412.69 19456-83-8

Dihydro FF-MAS-d6 C₂₉H₄₂D₆O 418.73 2315262-47-4

Signaling Pathways and Biological Context
Dihydro FF-MAS is an integral component of the Kandutsch-Russell pathway for cholesterol

biosynthesis. This pathway is one of the two major routes for cholesterol production in

mammals, the other being the Bloch pathway. The Kandutsch-Russell pathway is particularly

prominent in the skin.

While the direct signaling pathway of Dihydro FF-MAS is not yet fully elucidated, the closely

related Follicular Fluid Meiosis-Activating Sterol (FF-MAS) has been shown to influence key

cellular signaling cascades. In porcine oocytes, FF-MAS promotes the resumption of meiosis

through the MAPK signaling pathway. Furthermore, in human granulosa cells, FF-MAS has

been demonstrated to positively affect cell proliferation via the Hedgehog signaling pathway.[3]

Given the structural similarity, it is plausible that Dihydro FF-MAS may exert its biological

effects through similar signaling mechanisms.

The MAS receptor, a G protein-coupled receptor, is primarily associated with peptide ligands

such as Angiotensin-(1-7).[4][5] Current literature does not strongly support a direct interaction

between FF-MAS or Dihydro FF-MAS and the MAS receptor.

Below are diagrams illustrating the Kandutsch-Russell pathway and a proposed experimental

workflow for Dihydro FF-MAS analysis.
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Kandutsch-Russell Pathway for Cholesterol Biosynthesis.
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Experimental Protocols
Sample Preparation: Lipid Extraction from Biological
Matrices
This protocol is a modified Bligh-Dyer method suitable for extracting sterols from plasma,

serum, cells, or tissue homogenates.

Materials:

Biological sample (e.g., 100 µL plasma, 1x10⁶ cells, or 10 mg tissue)

Phosphate-buffered saline (PBS)

Methanol

Chloroform

Deionized water

Internal Standard Spiking Solution: Dihydro FF-MAS-d6 (1 µg/mL in methanol)

Nitrogen gas evaporator

Vortex mixer

Centrifuge

Procedure:

To a glass tube, add the biological sample. If using cells or tissue, homogenize in PBS.

Add 10 µL of the Dihydro FF-MAS-d6 internal standard spiking solution.

Add 2 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

Add 0.5 mL of chloroform and vortex for 30 seconds.

Add 0.5 mL of deionized water to induce phase separation. Vortex for 30 seconds.
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Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new

clean glass tube.

Dry the organic phase under a gentle stream of nitrogen gas at 37°C.

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS

analysis.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis
Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate

Gradient:

0-1 min: 80% B

1-8 min: 80-100% B

8-10 min: 100% B

10.1-12 min: 80% B (re-equilibration)
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Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

Collision Gas: Argon

Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires empirical optimization):

Since published, validated MRM transitions for Dihydro FF-MAS are not readily available, the

following are proposed based on its chemical structure and common fragmentation patterns of

sterols. These must be optimized experimentally.

Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Cone
Voltage (V)

Collision
Energy (eV)

Dihydro FF-

MAS
413.4 [M+H]⁺

To be

determined
100

To be

optimized

To be

optimized

Dihydro FF-

MAS-d6
419.4 [M+H]⁺

To be

determined
100

To be

optimized

To be

optimized

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b131877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note on MRM optimization: Product ions for sterols often arise from the loss of water and

fragmentation of the side chain. Optimization involves infusing a standard solution of Dihydro
FF-MAS and its deuterated internal standard into the mass spectrometer and performing

product ion scans to identify the most intense and stable fragment ions. Subsequently, the cone

voltage and collision energy should be optimized for each transition to maximize signal

intensity.
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Experimental Workflow for Dihydro FF-MAS Analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b131877?utm_src=pdf-body
https://www.benchchem.com/product/b131877?utm_src=pdf-body
https://www.benchchem.com/product/b131877?utm_src=pdf-body-img
https://www.benchchem.com/product/b131877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation and Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve using known

concentrations of Dihydro FF-MAS standard spiked into a representative blank matrix. The

peak area ratio of the analyte to the internal standard is plotted against the concentration. The

concentration of Dihydro FF-MAS in unknown samples is then determined from this calibration

curve.

Illustrative Quantitative Data (Hypothetical):

The following table presents hypothetical quantitative data for Dihydro FF-MAS levels in

different biological samples for illustrative purposes, as there is a lack of published data.

Sample Type Condition
Dihydro FF-MAS
Concentration (ng/mL) ±
SD

Human Plasma Control 15.2 ± 2.5

Human Plasma Condition X 28.9 ± 4.1

Mouse Oocytes Immature 5.8 ± 1.2

Mouse Oocytes Mature 12.5 ± 2.1

HepG2 Cells Untreated 2.1 ± 0.4 (ng/mg protein)

HepG2 Cells Treated 7.8 ± 1.5 (ng/mg protein)

Method Performance Parameters (Typical Expected Values):
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Parameter Expected Performance

Linearity (R²) > 0.99

Limit of Detection (LOD) < 1 ng/mL

Limit of Quantification (LOQ) 1-5 ng/mL

Intra-assay Precision (%CV) < 10%

Inter-assay Precision (%CV) < 15%

Recovery 85-115%

Conclusion
The methods outlined in these application notes provide a robust framework for the sensitive

and specific quantification of Dihydro FF-MAS in biological samples. The use of a deuterated

internal standard and optimized LC-MS/MS parameters is critical for achieving accurate and

reproducible results. This will enable researchers to further investigate the role of Dihydro FF-
MAS in various physiological and pathological processes, potentially leading to new insights

and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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